Fmoc-N-amido-PEG9-acid

Overview

Description

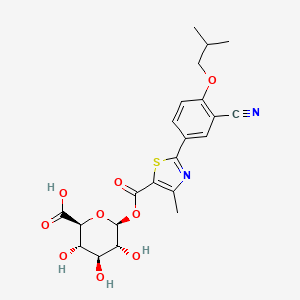

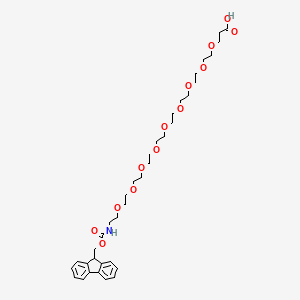

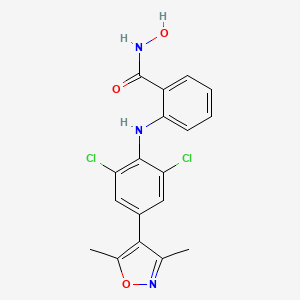

Fmoc-N-amido-PEG9-acid is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Molecular Structure Analysis

The molecular formula of Fmoc-N-amido-PEG9-acid is C36H53NO13 . It has a molecular weight of 707.8 g/mol . The functional groups include an Fmoc-protected amine and a carboxylic acid .

Chemical Reactions Analysis

The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Physical And Chemical Properties Analysis

Fmoc-N-amido-PEG9-acid is a PEG derivative that increases solubility in aqueous media due to its hydrophilic PEG spacer . It has a molecular weight of 707.8 g/mol and a molecular formula of C36H53NO13 . It is stored at -20°C .

Scientific Research Applications

Peptide Synthesis

Fmoc-N-amido-PEG9-acid is a monodisperse PEG product that is useful for peptide synthesis . The dPEG spacer allows the introduction of a long, hydrophilic spacer onto either end of a peptide chain or between two peptide chains . This flexible dPEG spacer conjugates to peptides using conventional peptide synthesis chemistry .

Peptide PEGylation

Peptide PEGylation is another significant application of Fmoc-N-amido-PEG9-acid . PEGylation imparts water solubility to hydrophobic peptide chains . Also, PEGylated peptides have expanded hydrodynamic volumes, which can reduce or eliminate renal clearance, and are protected from proteolysis .

Increased In Vivo Circulation Times

The combination of decreased renal clearance and protection from proteolysis contributes to longer in vivo circulation times for PEGylated (as compared to non-PEGylated) peptides . This makes Fmoc-N-amido-PEG9-acid valuable in drug delivery applications.

Diminished Antigenicity

Fmoc-N-amido-PEG9-acid is used in the PEGylation process, which diminishes a peptide’s antigenicity . This is particularly useful in the development of therapeutic peptides, as it can reduce the likelihood of an immune response.

Antibody-Drug Conjugates (ADCs) Synthesis

Fmoc-NH-PEG9-CH2CH2COOH is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies.

Protein Tyrosine Kinase Activities Analysis

Fmoc-N-amido-PEG9-acid may provide tools critically needed to decipher oncogenic signaling, discover new targeted drugs, diagnose cancer, and monitor patients .

Mechanism of Action

Target of Action

Fmoc-N-amido-PEG9-acid, also known as Fmoc-NH-PEG9-CH2CH2COOH, is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is conjugated. These antibodies are designed to bind specifically to antigens on the surface of target cells, such as cancer cells .

Mode of Action

The compound contains an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the compound to be linked to antibodies, forming an ADC .

Biochemical Pathways

Instead, it serves to connect the antibody with a drug molecule in ADCs . The specific pathways affected would therefore depend on the drug molecule attached to the linker.

Pharmacokinetics

The pharmacokinetics of Fmoc-N-amido-PEG9-acid would largely depend on the properties of the ADC of which it is a part . As a PEG linker, it increases the solubility of the ADC in aqueous media , which could enhance the bioavailability of the drug.

Result of Action

The result of the action of Fmoc-N-amido-PEG9-acid is the formation of a stable ADC . The ADC can then bind to its target antigen on the cell surface, leading to internalization and release of the drug molecule within the cell . The specific molecular and cellular effects would depend on the mechanism of action of the drug molecule attached to the linker.

Action Environment

The action of Fmoc-N-amido-PEG9-acid, as part of an ADC, can be influenced by various environmental factors. For example, the pH of the environment can affect the deprotection of the Fmoc group . Furthermore, the stability and efficacy of the ADC can be influenced by factors such as temperature and the presence of proteases.

Future Directions

properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53NO13/c38-35(39)9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-37-36(40)50-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,37,40)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEESTRVILHNOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-amido-PEG9-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)